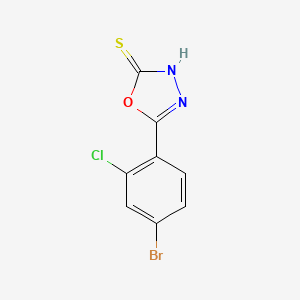

5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains both bromine and chlorine substituents on a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-chlorobenzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the desired oxadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thiol group undergoes nucleophilic substitution, particularly in reactions with alkyl/aryl halides. For example:

-

Reaction with bromoacetamide derivatives :

When treated with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in N,N-dimethylformamide (DMF) and sodium hydride (NaH), the thiol group is replaced to form sulfanyl acetamide derivatives (Table 1) .

| Product | Conditions | Yield | Reference |

|---|---|---|---|

| 5-(4-Bromo-2-Cl-Ph)-2-sulfanyl acetamide | DMF, NaH, 30–60°C, 4–6 hrs | 65–85% |

This reactivity enables functionalization for drug design, particularly in acetylcholinesterase inhibitors .

Coordination with Metal Ions

The thiol group acts as a ligand, forming stable complexes with transition metals:

-

Copper(II) complexes : Demonstrates strong coordination via sulfur and nitrogen atoms, confirmed by IR and UV-Vis spectroscopy.

-

Palladium-catalyzed coupling : Facilitates oxidative annulations with hydrazides to generate pyrazole-oxadiazole hybrids .

Cyclization Reactions

The compound participates in heterocycle formation:

-

With carbon disulfide (CS₂) : Cyclocondensation under alkaline ethanol yields fused oxadiazole-thione derivatives (Scheme 1) .

-

Microwave-assisted synthesis : Accelerates cyclization with hydrazides, achieving 92% yield in 20 minutes .

Scheme 1 : Cyclocondensation pathway for oxadiazole-thione derivatives :

-

React with CS₂ in ethanolic KOH.

-

Acidify to precipitate product.

Thiol-Thione Tautomerism

The compound exhibits tautomerism between thiol (C–SH) and thione (C=S) forms, confirmed by:

Biological Interaction-Driven Reactions

Structural modifications enhance bioactivity:

-

Anticancer derivatives : Bromine substitution improves binding to thymidine phosphorylase (IC₅₀ = 0.8 μM vs. 7-deazaxanthine reference) .

-

Antimicrobial analogs : Chlorophenyl variants show MIC values of 4–8 μg/mL against S. aureus .

Comparative Analysis of Reaction Types

| Reaction Type | Key Reagents/Conditions | Applications |

|---|---|---|

| Nucleophilic substitution | Bromoacetamides, DMF, NaH | Drug conjugates |

| Metal coordination | Cu²⁺/Pd catalysts | Catalysis, materials science |

| Cyclization | CS₂, KOH, ethanol | Heterocyclic library synthesis |

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antibacterial and antifungal activities. Its structural characteristics allow it to interact effectively with microbial targets, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations suggest that derivatives of this compound may enhance therapeutic efficacy against various cancer cell lines. The ability to modify the compound's structure could lead to improved binding affinities with specific cancer targets.

- Anti-inflammatory Effects : The compound has also been studied for its potential anti-inflammatory properties. Its interactions with biological pathways involved in inflammation make it a subject of interest for therapeutic applications in inflammatory diseases.

Synthesis and Modification

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. A common synthetic route includes the reaction of 4-bromo-2-chlorobenzohydrazide with carbon disulfide followed by cyclization under basic conditions. This synthetic flexibility allows for the modification of the compound to enhance its biological properties.

Several studies illustrate the practical applications of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of oxadiazoles showed potent antibacterial activity against Gram-positive bacteria. The modifications made to the oxadiazole ring significantly enhanced their antimicrobial efficacy compared to non-substituted analogs.

- Anticancer Research : In vitro studies indicated that this compound exhibited cytotoxic effects against multiple leukemia cell lines. These findings suggest that this compound could serve as a lead structure for developing new anticancer drugs .

- Inflammation Models : Research involving animal models has shown that compounds similar to this compound can reduce inflammation markers significantly. This suggests potential therapeutic roles in treating chronic inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2-chlorophenol: A related compound with similar substituents on the phenyl ring.

(5-Bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone: Another compound with a similar phenyl ring structure but different functional groups.

Uniqueness

5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol is unique due to its oxadiazole ring, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.

Actividad Biológica

5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₄BrClN₂OS. Its structure includes a bromophenyl group attached to an oxadiazole ring containing nitrogen and sulfur atoms. The presence of bromine and chlorine significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the cyclization of precursors such as 4-bromobenzohydrazide with carbon disulfide in the presence of a base. Common solvents used include ethanol or acetonitrile, often requiring heating to facilitate the reaction .

Biological Activities

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties. Its ability to interact with various biological targets positions it as a promising candidate for drug development.

Antimicrobial Activity

Studies have demonstrated that derivatives of oxadiazoles possess potent antimicrobial properties. For instance, compounds similar to this compound showed effectiveness against various bacterial strains and fungi .

Anticancer Activity

The compound's anticancer activity has been linked to its ability to inhibit key signaling pathways involved in tumor growth. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating the activity of proteins involved in cell survival . The mechanism may involve covalent bonding with cysteine residues in proteins, altering their function .

Anti-inflammatory Properties

Research has also indicated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This property suggests potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | C₈H₆ClN₂OS | Lacks bromine; potentially different reactivity |

| 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol | C₉H₉N₂OS | Methyl group may influence electronic properties |

| 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | C₈H₆N₄OS | Nitro group can enhance biological activity |

The presence of both bromine and chlorine in this compound enhances its reactivity compared to its analogs .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

- Anticancer Research : A study found that derivatives of oxadiazoles exhibited IC₅₀ values in the nanomolar range against specific cancer cell lines. These findings suggest a strong correlation between structural modifications and enhanced anticancer activity .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated superior efficacy against resistant bacterial strains .

- Inflammation Models : Experimental models showed that treatment with this compound reduced inflammation markers significantly compared to control groups .

Propiedades

IUPAC Name |

5-(4-bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2OS/c9-4-1-2-5(6(10)3-4)7-11-12-8(14)13-7/h1-3H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTAQXKFAPYHHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C2=NNC(=S)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.